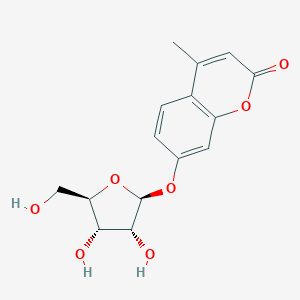

4-Methylumbelliferyl beta-D-ribofuranoside

Übersicht

Beschreibung

4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic glycoside compoundThis compound is primarily used in biochemical assays to detect the presence of specific enzymes, such as glycosidases, due to its ability to release a fluorescent signal upon enzymatic cleavage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Helferich Method with Boron Trifluoride Etherate (BF₃·OEt₂)

A modified Helferich method achieves α/β-stereoselective synthesis using glycosyl acetates and BF₃·OEt₂ combined with organic bases (e.g., triethylamine or DMAP) .

| Glycosyl Donor | Base | Solvent | Temp (°C) | Yield (%) | Anomer Selectivity |

|---|---|---|---|---|---|

| β-D-ribofuranose tetraacetate | TEA | 1,2-dichloroethane | 20–27 | 94 | β |

| β-D-ribofuranose tetraacetate | DMAP | 1,2-dichloroethane | 20–27 | 77 | β |

- Key Observations :

- Room temperature (20–27°C) optimizes β-anomer selectivity and yield.

- Base choice : Triethylamine (TEA) outperforms DMAP in yield (94% vs. 77%).

- Solvent : 1,2-dichloroethane enhances reaction efficiency compared to THF or acetonitrile.

Schmidt Method with Trichloroacetimidate Donors

Trichloroacetimidate glycosyl donors enable β-selective coupling under mild acidic conditions, though yields are lower (~25%) compared to the Helferich method .

Enzymatic Hydrolysis and Biological Activity

4-MU-β-D-ribofuranoside is cleaved by β-ribosidases in bacterial spores (e.g., Bacillus subtilis), releasing fluorescent 4-methylumbelliferone (MU) .

Mechanism of Hydrolysis :

- Phosphotransferase System (PTS) Uptake :

- β-MUG is phosphorylated to β-MUG-6-phosphate (β-MUG-P) during cellular uptake.

- Phosphoglucosidase Cleavage :

- Enzymes like BglH hydrolyze β-MUG-P to MU and ribose-5-phosphate.

| Organism | Enzyme | Hydrolysis Efficiency | Fluorescence Signal |

|---|---|---|---|

| Bacillus atrophaeus | BglH | >90% | High (λₑₓ 365 nm) |

| Bacillus subtilis | BglA/BglH | ~75% | Moderate |

- Applications :

Stability and Degradation

4-MU-β-D-ribofuranoside exhibits stability under standard storage conditions but degrades under enzymatic or acidic hydrolysis:

Chemical Stability :

- pH Stability : Stable at neutral pH (6.0–8.0); hydrolyzes rapidly at pH < 4.0.

- Thermal Stability : Decomposes above 100°C.

Enzymatic Degradation :

- Half-life : ~15–30 minutes in the presence of Bacillus β-ribosidases.

- By-products : Ribose and 4-methylumbelliferone (quantifiable via HPLC) .

Comparative Reactivity in Glycosidase Assays

4-MU-β-D-ribofuranoside outperforms chromogenic analogs (e.g., X-riboside) in sensitivity :

| Substrate | Detection Limit (nM) | Signal Type |

|---|---|---|

| 4-MU-β-D-ribofuranoside | 0.5 | Fluorescence |

| X-riboside | 10 | Colorimetric |

Key Research Findings

- Stereoselectivity : The Helferich method achieves >95% β-anomer selectivity, critical for substrate specificity in enzyme assays .

- Enzyme Induction : β-Ribosidase expression in Bacillus spp. is upregulated ~100-fold in the presence of 4-MU-β-D-ribofuranoside .

- Diagnostic Utility : Used in rapid-readout biological indicators for ethylene oxide sterilization efficacy .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

4-MU-Rib is widely used as a substrate in enzymatic assays to measure glycosidase activity. Glycosidases are enzymes that hydrolyze glycosidic bonds, and 4-MU-Rib provides a fluorescent signal upon hydrolysis, allowing for sensitive detection.

Case Study: Detection of Glycosidase Activity

A study demonstrated the use of 4-MU-Rib in measuring the activity of β-galactosidase. The hydrolysis of 4-MU-Rib by this enzyme resulted in the release of 4-methylumbelliferone (4-MU), which can be quantified fluorometrically. The assay showed high sensitivity and specificity, making it suitable for clinical diagnostics and research applications .

Microbiological Studies

The compound is also employed in microbiological research to detect and quantify bacterial activity. It serves as a substrate for specific glycosidases produced by microorganisms, allowing researchers to assess microbial populations in various samples.

Case Study: Detection of Pathogenic Bacteria

In a study published in the International Journal of Food Microbiology, 4-MU-Rib was used to detect intestinal bacteria in food samples. The assay utilized the hydrolysis of 4-MU-Rib by bacterial glycosidases, with fluorescence indicating bacterial presence. This method proved effective for rapid screening of foodborne pathogens .

Diagnostic Testing

Due to its fluorescent properties, 4-MU-Rib is advantageous in diagnostic testing, particularly for diseases related to enzyme deficiencies or microbial infections.

Case Study: Clinical Diagnostics

Research has indicated that 4-MU-Rib can be used to diagnose conditions associated with glycosidase deficiencies. For example, the activity levels of specific glycosidases can be correlated with certain metabolic disorders, providing insights into patient health .

Synthesis and Chemical Research

The synthesis of various glucosides based on 4-methylumbelliferone, including 4-MU-Rib, has been explored extensively. These synthesized compounds are crucial for advancing research in carbohydrate chemistry and biochemistry.

Methodology: Synthesis Techniques

Recent advancements have improved the synthesis methods for producing 4-MU-Rib with high yields and stereoselectivity. For instance, an improved Helferich method has been reported that allows for the efficient glycosylation of 4-methylumbelliferone with ribofuranose derivatives under mild conditions . This method enhances the availability of 4-MU-Rib for research applications.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl beta-D-ribofuranoside involves its enzymatic cleavage by glycosidases. The enzyme recognizes the glycosidic bond and hydrolyzes it, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .

Vergleich Mit ähnlichen Verbindungen

4-Methylumbelliferyl beta-D-ribofuranoside is unique due to its specific glycosidic linkage and fluorogenic properties. Similar compounds include:

4-Methylumbelliferyl beta-D-glucuronide: Used to detect beta-glucuronidase activity.

4-Methylumbelliferyl beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

4-Methylumbelliferyl beta-D-glucoside: Used to detect beta-glucosidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bond and the enzyme they target.

Biologische Aktivität

4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-BDRF) is a synthetic glycoside that has garnered attention for its biological activity, particularly as a substrate in enzymatic assays. This compound is widely utilized in microbiological diagnostics and enzymatic studies due to its fluorogenic properties, enabling the detection of specific enzymatic activities.

4-MU-BDRF is synthesized through the glycosylation of 4-methylumbelliferone with beta-D-ribofuranosyl chloride. The synthesis can be optimized using various methods, including the Helferich method, which allows for high-yield production under mild conditions. For instance, recent studies have reported yields exceeding 90% when using specific reagents and reaction conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Helferich Method | 94% | Room temperature with TEA |

| Koenigs-Knorr Method | 25% | Reflux in toluene |

Enzymatic Applications

4-MU-BDRF serves as a substrate for various enzymes, particularly beta-ribosidases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification. This property has made it an essential tool in differentiating bacterial species based on their enzymatic profiles. For example, hydrolysis of 4-MU-BDRF can produce distinct colony colors in microbial assays, facilitating the identification of certain Gram-negative bacteria .

Case Studies

- Microbial Diagnostics : In a study evaluating novel beta-ribosidase substrates, 4-MU-BDRF was used to differentiate between E. coli and Acinetobacter species based on their enzymatic activity. E. coli produced fluorescent colonies upon hydrolysis of the substrate, while Acinetobacter did not show such activity .

- Enzyme Activity Measurement : Research has demonstrated that 4-MU-BDRF can be effectively employed to measure beta-ribosidase activity in various bacterial isolates. The fluorescence intensity correlates with enzyme concentration, providing a quantitative measure of enzymatic activity .

Pharmacological Implications

While primarily used in diagnostic microbiology, the pharmacological implications of 4-MU-BDRF extend to potential therapeutic applications. The ability to detect specific enzyme activities may aid in the development of targeted treatments for infections caused by bacteria that express these enzymes.

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195385-93-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.